chemical structure and molecular weight of butyl 6-methoxypicolinate
chemical structure and molecular weight of butyl 6-methoxypicolinate
An In-Depth Technical Guide to Butyl 6-Methoxypicolinate: Structure, Properties, and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of butyl 6-methoxypicolinate, a picolinic acid derivative of interest in medicinal chemistry and drug development. While direct experimental data for this specific compound is not extensively available in public literature, this document, grounded in established chemical principles and data from analogous structures, offers a robust predictive analysis of its chemical and physical properties. We will explore its molecular structure and weight, propose a viable synthetic pathway, and discuss its potential applications, particularly within the realm of pharmaceutical research. This guide serves as a foundational resource for researchers interested in the synthesis and evaluation of novel picolinate esters.
Introduction: The Significance of Picolinic Acid Derivatives
Picolinic acid and its derivatives are a class of heterocyclic compounds that have garnered considerable attention in the scientific community. The strategic placement of a carboxylic acid group at the 2-position of the pyridine ring endows these molecules with versatile reactivity and the ability to act as bidentate chelating agents for various metal ions. This characteristic is of fundamental importance in coordination chemistry and has been explored for therapeutic applications. Furthermore, the picolinic acid scaffold serves as a crucial building block in the synthesis of more complex molecules with a wide range of biological activities, including antimicrobial, anti-inflammatory, and herbicidal properties. The continuous exploration and modification of this scaffold are pivotal for the discovery of novel therapeutic agents.
Chemical Structure and Molecular Weight
The initial step in understanding any chemical entity is to define its structure and molecular properties. For butyl 6-methoxypicolinate, these foundational details are outlined below.
Chemical Structure
The chemical structure of butyl 6-methoxypicolinate consists of a pyridine ring substituted with a methoxy group at the 6-position and a butyl ester at the 2-position.
Caption: Chemical structure of butyl 6-methoxypicolinate.
Molecular Formula and Weight
The molecular and structural properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₁₅NO₃ |
| Molecular Weight | 209.24 g/mol |
| IUPAC Name | butyl 6-methoxypyridine-2-carboxylate |
| Canonical SMILES | CCCCOC(=O)c1cccc(OC)n1 |
| InChI Key | InChI=1S/C11H15NO3/c1-3-4-8-15-11(14)10-6-5-7-12-9(10)13-2/h5-7H,3-4,8H2,1-2H3 |
Synthesis and Purification
A plausible and efficient method for the synthesis of butyl 6-methoxypicolinate is the esterification of 6-methoxypicolinic acid with butanol. This reaction is typically catalyzed by an acid.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for butyl 6-methoxypicolinate.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 6-Methoxypicolinic Acid
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To a solution of 6-hydroxypyridine-2-carboxylic acid (1.39 g, 10.0 mmol) in toluene (35 mL), add silver oxide (2.43 g, 10.5 mmol).
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Stir the mixture for 30 minutes at room temperature.
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Add iodomethane (1.31 mL, 21.0 mmol) to the reaction mixture.
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Heat the mixture to reflux and allow it to react overnight.
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After the reaction is complete, cool the mixture and filter to remove solids.
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The filtrate can be carried forward to the next step, or the intermediate acid can be isolated by acidification and extraction.[1]
Step 2: Esterification to Butyl 6-Methoxypicolinate
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Dissolve the crude 6-methoxypicolinic acid in an excess of n-butanol.
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Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
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Heat the reaction mixture to reflux (approximately 118 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Once the reaction is complete, cool the mixture to room temperature.
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Neutralize the excess acid with a saturated solution of sodium bicarbonate.
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Extract the aqueous layer with an organic solvent such as ethyl acetate.
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude butyl 6-methoxypicolinate.
Step 3: Purification
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The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure butyl 6-methoxypicolinate.
Physicochemical Properties (Predicted)
The physicochemical properties of a compound are critical in determining its behavior in biological systems and its suitability as a drug candidate. The following properties for butyl 6-methoxypicolinate are predicted based on the analysis of structurally similar molecules.
| Property | Predicted Value | Rationale |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Based on the appearance of similar picolinate esters. |
| Boiling Point | > 200 °C at atmospheric pressure | Expected to be higher than smaller alkyl picolinates due to increased molecular weight and van der Waals forces from the butyl chain. |
| Solubility | Soluble in common organic solvents (e.g., chloroform, dichloromethane, ethyl acetate). Limited solubility in water. | The butyl ester group increases lipophilicity compared to methyl or ethyl esters, enhancing solubility in organic solvents and decreasing it in aqueous media.[2] |
| LogP (Octanol-Water) | ~2.5 - 3.5 | The presence of the butyl chain and methoxy group contributes to a higher lipophilicity compared to unsubstituted picolinic acid. |
Spectroscopic Characterization (Predicted)
Spectroscopic analysis is essential for the structural elucidation and confirmation of a synthesized compound. The expected spectroscopic data for butyl 6-methoxypicolinate are detailed below.
¹H NMR Spectroscopy
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Butyl (CH₃) | ~0.9 | Triplet | 3H |
| Butyl (CH₂CH₃) | ~1.4 | Sextet | 2H |
| Butyl (OCH₂CH₂) | ~1.7 | Quintet | 2H |
| Methoxy (OCH₃) | ~3.9 | Singlet | 3H |
| Butyl (OCH₂) | ~4.3 | Triplet | 2H |
| Pyridine H-3, H-4, H-5 | ~7.0 - 7.9 | Multiplets | 3H |
| (Solvent: CDCl₃) |
¹³C NMR Spectroscopy
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Butyl (CH₃) | ~14 |
| Butyl (CH₂CH₃) | ~19 |
| Butyl (OCH₂CH₂) | ~31 |
| Methoxy (OCH₃) | ~53 |
| Butyl (OCH₂) | ~65 |
| Pyridine C-3, C-4, C-5 | ~110 - 140 |
| Pyridine C-2, C-6 | ~148, ~164 |
| Carbonyl (C=O) | ~165 |
| (Solvent: CDCl₃) |
Infrared (IR) Spectroscopy
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C=O Stretch (Ester): A strong absorption band is expected around 1720-1740 cm⁻¹.
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C-H Stretch (Aliphatic): Bands will appear just below 3000 cm⁻¹.
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C-H Stretch (Aromatic): Bands will appear just above 3000 cm⁻¹.
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C=C and C=N Stretch (Pyridine Ring): Characteristic vibrations will be observed in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
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Molecular Ion Peak (M⁺): Expected at an m/z corresponding to the molecular weight of C₁₁H₁₅NO₃ (209.24).
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Fragmentation: Common fragmentation patterns would likely involve the loss of the butoxy group (M-73) or the butyl group (M-57).
Applications in Drug Development
Derivatives of picolinic acid are of significant interest in drug discovery and development due to their diverse biological activities. The structural features of butyl 6-methoxypicolinate make it a compelling candidate for further investigation in several therapeutic areas.
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Antimicrobial Agents: The picolinate scaffold is present in several compounds with known antimicrobial properties.
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Herbicidal Activity: Certain picolinic acid derivatives have been developed as herbicides.[3]
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Chelating Agents: The ability of the picolinate moiety to chelate metal ions is a key feature that can be exploited in the design of drugs to treat diseases related to metal ion imbalance.
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Scaffold for Library Synthesis: Butyl 6-methoxypicolinate can serve as a versatile intermediate for the synthesis of a library of more complex molecules for high-throughput screening in various disease models.
The introduction of a butyl ester and a methoxy group can modulate the pharmacokinetic properties of the parent picolinic acid, potentially improving its absorption, distribution, metabolism, and excretion (ADME) profile. The increased lipophilicity, for instance, may enhance membrane permeability.
Conclusion
While butyl 6-methoxypicolinate is not a widely characterized compound, this technical guide provides a comprehensive, predictive overview of its chemical structure, molecular weight, synthesis, and key physicochemical and spectroscopic properties. By leveraging data from analogous compounds, we have constructed a detailed profile that can guide researchers in the synthesis and evaluation of this and other novel picolinate esters. The versatile picolinic acid scaffold continues to be a promising starting point for the development of new therapeutic agents, and a thorough understanding of its derivatives is essential for advancing medicinal chemistry research.
References
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SpectraBase. (n.d.). Picolinic acid methyl ester. Retrieved from [Link]
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MDPI. (2023). Discovery of N-benzyl-6-methylpicolinamide as a potential scaffold for bleaching herbicides. Retrieved from [Link]
